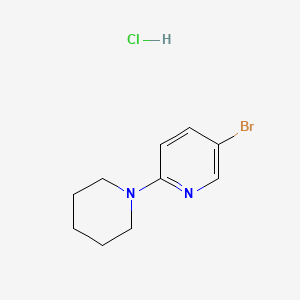

5-Bromo-2-piperidinopyridine, hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

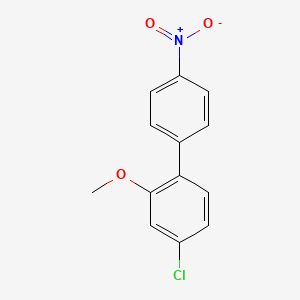

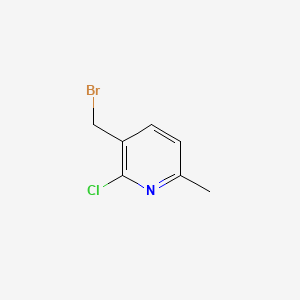

5-Bromo-2-piperidinopyridine hydrochloride, with the CAS Number 1242336-67-9, is a versatile chemical compound used in scientific research . Its unique structure enables it to be utilized in various applications, such as drug discovery and material synthesis.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-piperidinopyridine, hcl is represented by the InChI code 1S/C10H13BrN2.ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2;1H . The compound has a molecular weight of 277.59 .

Physical And Chemical Properties Analysis

5-Bromo-2-piperidinopyridine, hcl has a molecular weight of 277.59 . The compound is available in solid or liquid form .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Bromo-2-piperidinopyridine, HCl is involved in various chemical synthesis processes and exhibits interesting properties:

Enantiomerically Pure Derivatives Synthesis : It has been utilized in the synthesis of 3-substituted piperidines in enantiomerically pure form from lactam via the bromo derivative. This synthesis has applications in asymmetric synthesis, providing optically pure derivatives by direct alkylation with corresponding halides (Micouin et al., 1994).

Metal-Complexing Molecular Rods : Its derivatives, such as 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, are significant for the preparation of metal-complexing molecular rods. The synthesis involves Stille coupling and provides a pathway to obtain these derivatives efficiently (Schwab et al., 2002).

Amination Catalysis : A study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex using 5-bromo-2-piperidinopyridine, HCl, showcasing its role in facilitating chemoselective reactions (Ji et al., 2003).

Radiosynthesis : In the field of radiopharmaceuticals, 5-Bromo-2-piperidinopyridine, HCl was used in the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, indicating its role in the development of diagnostic or therapeutic agents (Pauton et al., 2019).

Conformational Analysis : The compound has been studied for its conformations and interactions, such as in the analysis of 5-piperidinevaleric acid and its derivatives. This includes understanding its interactions, hydrogen bonding, and electrostatic interactions in different states (Szafran et al., 1999).

Corrosion Inhibition : Novel Schiff bases derived from 5-Bromo-2-piperidinopyridine, HCl have been synthesized and characterized for their inhibition activity on carbon steel in acidic media containing chloride. This showcases its application in the field of corrosion science (El-Lateef et al., 2015).

Chiral Resolution : The compound has been utilized in the chiral resolution of enantiomers on a Chiralpak IA column, demonstrating its role in stereoselective synthesis and enantiomeric purity studies (Ali et al., 2016).

Synthesis of Functionalized Pyridines : 5-Bromo-2-piperidinopyridine, HCl has been used in the synthesis of a range of useful functionalized pyridine derivatives, indicating its versatility in organic synthesis (Song et al., 2004).

Propriétés

IUPAC Name |

5-bromo-2-piperidin-1-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSAJFBHIDONG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-piperidinopyridine hydrochloride | |

CAS RN |

1242336-67-9 |

Source

|

| Record name | Pyridine, 5-bromo-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)